molecular formula C15H21BrClN5O B10934159 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide

Cat. No.: B10934159
M. Wt: 402.72 g/mol
InChI Key: RYUHPZJGJMKIDU-UHFFFAOYSA-N
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Description

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with bromine, chlorine, and methyl groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide typically involves multi-step reactions. The initial step often includes the preparation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve halogenation and alkylation reactions to introduce the bromine, chlorine, and methyl substituents. The final step involves the coupling of the two pyrazole rings through a propyl linker, forming the amide bond under specific reaction conditions such as the use of coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the time and cost associated with manual synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides

    Reduction: Formation of dehalogenated pyrazole derivatives

    Substitution: Formation of substituted pyrazole derivatives with various functional groups

Scientific Research Applications

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, the compound may interact with cellular receptors, leading to changes in cell signaling and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]propanamide is unique due to its dual pyrazole ring structure with distinct halogen and methyl substitutions. This unique structure contributes to its diverse chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C15H21BrClN5O

Molecular Weight

402.72 g/mol

IUPAC Name

3-(4-bromo-3-methylpyrazol-1-yl)-N-[3-(4-chloro-3,5-dimethylpyrazol-1-yl)propyl]propanamide

InChI

InChI=1S/C15H21BrClN5O/c1-10-13(16)9-21(19-10)8-5-14(23)18-6-4-7-22-12(3)15(17)11(2)20-22/h9H,4-8H2,1-3H3,(H,18,23)

InChI Key

RYUHPZJGJMKIDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCCNC(=O)CCN2C=C(C(=N2)C)Br)C)Cl

Origin of Product

United States

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